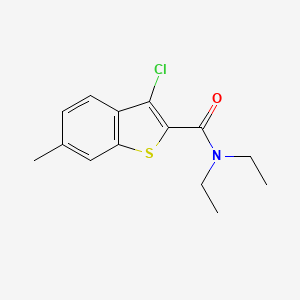
3-chloro-N,N-diethyl-6-methyl-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N,N-diethyl-6-methyl-1-benzothiophene-2-carboxamide: is a chemical compound with the following structural formula:
C14H16ClNOS
It belongs to the class of benzothiophene derivatives and contains a chlorine atom, two ethyl groups, and a carboxamide functional group. This compound has interesting properties and applications across various fields.
Preparation Methods
Synthetic Routes:
Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 3-chloro-6-methylbenzothiophene with diethylamine followed by carboxylation. The detailed reaction conditions and reagents can be found in the literature .
Industrial Production:
While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.
Chemical Reactions Analysis
Reactivity:
Oxidation: Undergoes oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Can be reduced to the corresponding thiol or tetrahydrobenzothiophene.
Substitution: The chlorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Diethylamine: Used in the initial synthesis.
Carboxylation Reagents: For introducing the carboxamide group.
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Major Products:
The major products depend on the specific reaction conditions. Oxidation may yield sulfoxides or sulfones, while reduction leads to thiol derivatives.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Investigated for potential drug development due to its unique structure.
Biological Studies: Used as a probe to explore biological pathways.
Materials Science: May serve as a building block for functional materials.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
While there are related benzothiophene derivatives, the specific uniqueness of 3-chloro-N,N-diethyl-6-methyl-1-benzothiophene-2-carboxamide requires further exploration.
Similar Compounds:
3-Chloro-N-methyl-N-phenyl-1-benzothiophene-2-carboxamide: (CAS: 105577-05-7)
3-Chloro-N-(3-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-6-methyl-1-benzothiophene-2-carboxamide: (CAS: 608121-55-7)
Properties
Molecular Formula |
C14H16ClNOS |
|---|---|
Molecular Weight |
281.8 g/mol |
IUPAC Name |
3-chloro-N,N-diethyl-6-methyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C14H16ClNOS/c1-4-16(5-2)14(17)13-12(15)10-7-6-9(3)8-11(10)18-13/h6-8H,4-5H2,1-3H3 |
InChI Key |
STPJZKBJJLDEJH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C2=C(S1)C=C(C=C2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[(2Z)-2-(1-benzyl-2-oxoindol-3-ylidene)hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide](/img/structure/B11120475.png)
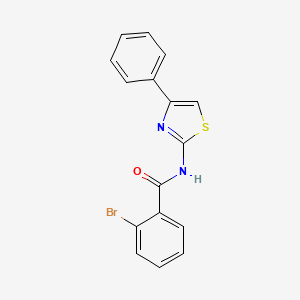
![1-(4-Fluorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11120482.png)
![7-Bromo-1-[4-(methylsulfanyl)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11120495.png)
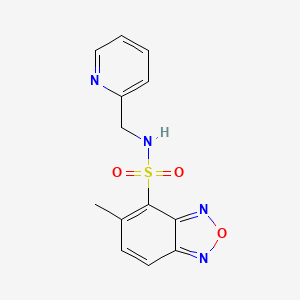
![1-[(E)-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]imino}methyl]naphthalen-2-ol](/img/structure/B11120504.png)
![3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11120505.png)
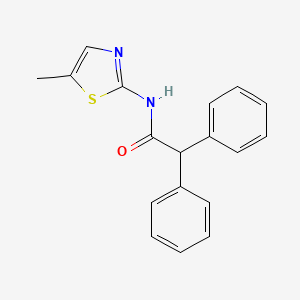
![7-butyl-6-imino-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11120514.png)
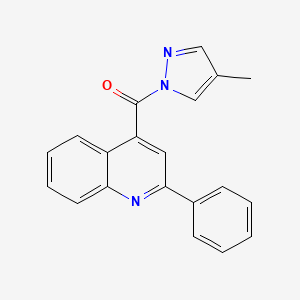
![Ethyl 2-[(pyrazin-2-ylcarbonyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B11120518.png)
![2-[(2-methylbenzyl)sulfanyl]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11120522.png)
![N-[1-(4-methylphenyl)propyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B11120527.png)
![[4-(2-Ethoxyphenyl)piperazin-1-yl][2-(thiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B11120537.png)
